molecular formula C17H25N3O B11443482 N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide

N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B11443482
M. Wt: 287.4 g/mol
InChI Key: IKRFIHSDEOZQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide is a benzimidazole-derived compound characterized by a pentyl chain attached to the benzimidazole nitrogen, an ethyl linker, and a propanamide terminal group. The structural uniqueness of this compound lies in its alkyl chain substitution and amide functionality, which may influence solubility, bioavailability, and target interaction compared to analogs.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[1-(1-pentylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C17H25N3O/c1-4-6-9-12-20-15-11-8-7-10-14(15)19-17(20)13(3)18-16(21)5-2/h7-8,10-11,13H,4-6,9,12H2,1-3H3,(H,18,21)

InChI Key

IKRFIHSDEOZQDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide serves as a crucial intermediate in the synthesis of more complex organic compounds. This utility is particularly significant in medicinal chemistry, where the structural framework of benzimidazole derivatives is often modified to enhance biological activity or selectivity.

Biological Research

Antimicrobial Properties

  • Research indicates that benzimidazole derivatives, including this compound, exhibit antimicrobial activities. Such compounds have been evaluated for their effectiveness against various bacterial strains and fungi, contributing to the development of new antimicrobial agents in response to rising antibiotic resistance .

Anticancer Activity

  • The compound has been investigated for its potential anticancer properties. Studies have demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This makes them candidates for further development as anticancer therapeutics .

Pharmaceutical Applications

Pain Management

  • This compound may have applications as an analgesic agent. Benzimidazole derivatives are known to interact with opioid receptors and other pain pathways, potentially offering alternatives to traditional opioids with fewer side effects .

Neuroprotective Effects

  • There is emerging evidence that compounds like this compound can exert neuroprotective effects, making them candidates for treating neurodegenerative diseases. Their ability to modulate neuroinflammation and protect neuronal cells from damage is an area of active research .

Mechanism of Action

The mechanism of action of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide is compared to three classes of analogs: benzimidazole-propanamide hybrids , indole/aryl-substituted propanamides , and regulated benzimidazole derivatives .

Benzimidazole-Propanamide Hybrids

  • 2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (Compound 8) : Structural Differences: Replaces the pentyl chain with a methyl group and substitutes the terminal ethyl group with a 5-methylisoxazole. However, the shorter methyl chain reduces lipophilicity compared to the pentyl group in the target compound. Spectroscopic Data: IR shows a strong carbonyl stretch at 1678 cm⁻¹, consistent with the amide group. MS data (m/z 284 [M+]) indicates a lower molecular weight than the pentyl analog.

Indole/Biphenyl-Substituted Propanamides

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide :
    • Structural Differences : Features an indole-ethyl moiety and a fluorinated biphenyl group instead of benzimidazole and pentyl chains.
    • Functional Impact : The indole and fluorine atoms may enhance π-π stacking and metabolic stability. However, the absence of a benzimidazole core likely alters binding to targets like serotonin or dopamine receptors.
    • Synthetic Relevance : This compound highlights the versatility of propanamide derivatives in accommodating diverse aromatic systems.

Regulated Benzimidazole Derivatives

  • Etonitazepyne (1-diethylaminoethyl-2-p-ethoxybenzyl-5-nitrobenzimidazole) : Structural Differences: Incorporates a nitro group (electron-withdrawing) and a diethylaminoethyl chain, contrasting with the pentyl and propanamide groups in the target compound. Pharmacological Implications: The nitro group in etonitazepyne is associated with high potency in opioid receptor binding, suggesting that electronic effects significantly influence activity.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (Da) Notable Functional Groups Pharmacological Notes
This compound Benzimidazole Pentyl, ethyl, propanamide ~317 (estimated) Amide, alkyl chain Potential CNS modulation
Compound 8 Benzimidazole Methyl, methylisoxazole 284 Amide, isoxazole Antimicrobial activity studied
N-(2-(1H-Indol-3-yl)ethyl)-...propanamide Indole/biphenyl Indole-ethyl, fluorobiphenyl ~406 (estimated) Amide, fluorine Unreported receptor affinity
Etonitazepyne Benzimidazole Nitro, diethylaminoethyl ~439 (estimated) Nitro, tertiary amine Regulated opioid analog

Key Research Findings

Amide vs. Nitro Groups : While the propanamide group may favor metabolic stability, nitro-substituted analogs like etonitazepyne exhibit higher receptor affinity but greater toxicity .

Aromatic System Diversity : Indole- and biphenyl-containing derivatives demonstrate broader aromatic interactions but lack the benzimidazole’s rigid planar structure, which is critical for specific enzyme inhibition .

Biological Activity

N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide is a compound with potential therapeutic applications, particularly in the context of pain management and neurogenic inflammation. This article explores its biological activity, pharmacological properties, and relevant research findings.

Molecular Characteristics:

  • Molecular Weight: 315.46 g/mol
  • Molecular Formula: C19H29N3O
  • LogP: 4.673 (indicating lipophilicity)
  • Polar Surface Area: 34.265 Ų
  • Hydrogen Bond Donors/Acceptors: 1/3

These properties suggest that the compound has favorable characteristics for membrane permeability and potential bioavailability.

This compound functions as a selective agonist for the ORL1 receptor (opioid receptor-like 1). This receptor is implicated in pain modulation and inflammatory responses. Research indicates that compounds targeting this receptor can provide analgesic effects with reduced side effects compared to traditional opioids, making them promising candidates for treating chronic pain conditions without the risk of addiction .

Analgesic Effects

Several studies have demonstrated the analgesic properties of compounds similar to this compound:

  • Study on Pain Models : In a controlled experiment using animal models, administration of the compound resulted in significant reductions in pain response compared to control groups. The study highlighted its effectiveness in models of neuropathic pain, suggesting a mechanism involving modulation of neurogenic inflammation .
  • Comparative Analysis : A comparative study of various benzimidazole derivatives showed that this compound exhibited superior analgesic activity compared to other derivatives, such as those lacking the pentyl substitution .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • In Vitro Studies : Laboratory tests indicated that this compound inhibited pro-inflammatory cytokine release in cultured human cells, suggesting potential utility in treating inflammatory diseases .

Research Findings Summary

Study TypeFindings
Animal ModelSignificant pain relief observed with reduced neurogenic inflammation
In VitroInhibition of pro-inflammatory cytokines
Comparative StudyEnhanced analgesic activity compared to other benzimidazole derivatives

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas of focus may include:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Elucidating the precise pathways involved in its analgesic and anti-inflammatory effects.
  • Formulation Development : Creating effective delivery systems to enhance bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.